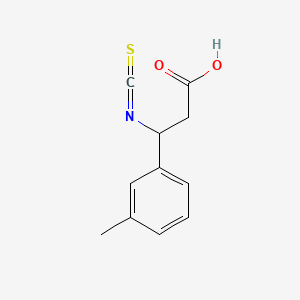
1-(2-Chlorothiazol-5-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorothiazol-5-yl)propan-2-ol is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorothiazole moiety attached to a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorothiazol-5-yl)propan-2-ol typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone, followed by acidic treatment, Sandmeyer reaction, and chlorination . The process can be summarized as follows:
- Cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone to form N’-(5-acetylthiazol-2-yl)-N,N-dimethyl-formamidine.
- Acidic treatment of N’-(5-acetylthiazol-2-yl)-N,N-dimethyl-formamidine to form 1-(2-aminothiazol-5-yl)ethanone.
- Sandmeyer reaction of 1-(2-aminothiazol-5-yl)ethanone to form 1-(2-chlorothiazol-5-yl)ethanone.
- Chlorination of 1-(2-chlorothiazol-5-yl)ethanone to form 2-chloro-1-(2-chlorothiazol-5-yl)ethanone .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and selectivity while minimizing the use of toxic solvents and reducing effluent load. The controlled addition of chloroacetone and the use of specific reaction rates are critical to achieving high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorothiazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(2-Chlorothiazol-5-yl)propan-2-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorothiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in microbial growth, making it effective as an antimicrobial agent .
Comparación Con Compuestos Similares
2-Chloro-1-(2-chlorothiazol-5-yl)ethanone: This compound is structurally similar and is used as an intermediate in the synthesis of various thiazole derivatives.
Fluconazole: A well-known antifungal agent that shares structural similarities with thiazole derivatives.
Uniqueness: 1-(2-Chlorothiazol-5-yl)propan-2-ol is unique due to its specific combination of a chlorothiazole moiety and a propanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of more complex thiazole derivatives. Ongoing research continues to explore its full range of applications and mechanisms of action.
Propiedades
Fórmula molecular |
C6H8ClNOS |
|---|---|
Peso molecular |
177.65 g/mol |
Nombre IUPAC |
1-(2-chloro-1,3-thiazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C6H8ClNOS/c1-4(9)2-5-3-8-6(7)10-5/h3-4,9H,2H2,1H3 |
Clave InChI |
DTHYECKJLDYLCC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CN=C(S1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)
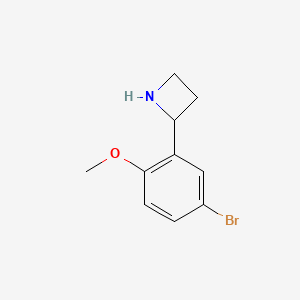
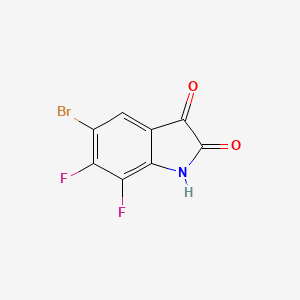
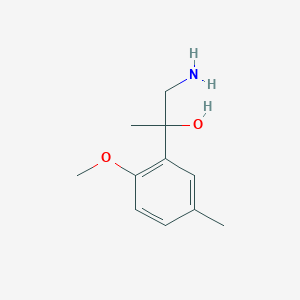
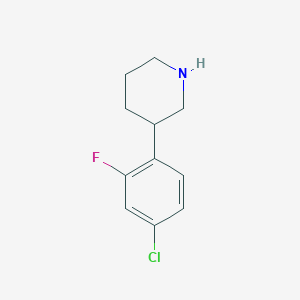
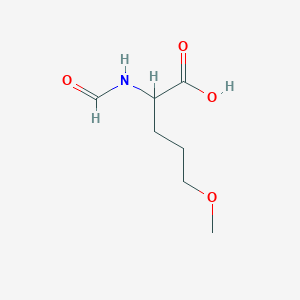

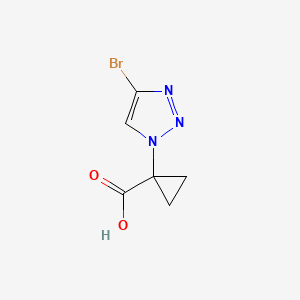


![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)

